2-Hydroxy-3-(3-nitrophenyl)pyridine
Overview
Description
2-Hydroxy-3-(3-nitrophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(3-nitrophenyl)pyridine typically involves the nitration of 2-hydroxypyridine. One method includes dissolving 2-hydroxypyridine in pyridine and then adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-3-(3-nitrophenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)pyridine involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxy-3-nitropyridine: Similar structure but lacks the phenyl group.
3-Nitropyridine: Lacks both the hydroxyl and phenyl groups.
2-Hydroxy-5-nitropyridine: Different position of the nitro group.
Uniqueness: 2-Hydroxy-3-(3-nitrophenyl)pyridine is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-10(5-2-6-12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIWPYWNNVNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439261 | |
Record name | MolPort-015-144-647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-73-1 | |
Record name | 3-(3-Nitrophenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143074-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MolPort-015-144-647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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